molecular formula C13H18N2O B1627227 N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide CAS No. 946753-31-7

N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide

Cat. No.: B1627227
CAS No.: 946753-31-7
M. Wt: 218.29 g/mol
InChI Key: AOUYVPCKYLWCHY-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Anticancer Activity

N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide has been explored for its potential in cancer treatment. Studies on related compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have revealed their effectiveness as histone deacetylase (HDAC) inhibitors, targeting specific isotypes of HDAC and demonstrating significant antitumor activity both in vitro and in vivo (Zhou et al., 2008).

2. Enaminone-Based Anticonvulsants

Compounds structurally similar to this compound have been identified as potent anticonvulsants. For example, studies on enaminones, like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have shown significant potential in suppressing epileptiform activity, indicating their potential application in the treatment of epilepsy (Ananthalakshmi et al., 2007).

3. Immunomodulatory Effects

Analogues of cyclosporin A, which share structural similarities with this compound, have been explored for their immunosuppressive and antimitogenic activities. These studies highlight the potential of such compounds in modulating immune responses, which could be significant for conditions like autoimmune diseases (Rich et al., 1986).

4. Antimicrobial Activity

Research into compounds with a similar structure to this compound has demonstrated promising antimicrobial properties. For instance, derivatives carrying the sulfonamide moiety have shown significant antibacterial and antifungal activities, suggesting their utility in combating various microbial infections (Ghorab et al., 2017).

Properties

IUPAC Name

N-(2-amino-4-methylphenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-6-7-12(11(14)8-9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUYVPCKYLWCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589812
Record name N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946753-31-7
Record name N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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